4-Nitrobenzoic acid;2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide
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Overview
Description
4-Nitrobenzoic acid;2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide is a complex organic compound that combines the properties of 4-nitrobenzoic acid and a pyridinium derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrobenzoic acid typically involves the oxidation of 4-nitrotoluene using oxidizing agents such as oxygen or dichromate . The preparation of the pyridinium derivative involves the oxidation of pyridine compounds. The combination of these two components can be achieved through a series of chemical reactions that ensure the stability and integrity of the final compound.
Industrial Production Methods
Industrial production of 4-nitrobenzoic acid involves large-scale oxidation processes, often using continuous flow reactors to ensure consistent quality and yield . The pyridinium derivative is produced through controlled oxidation reactions, and the final compound is synthesized by carefully combining the two components under specific reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzoic acid;2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidizing Agents: Oxygen, dichromate, and other strong oxidizers.
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), and other catalytic systems.
Solvents: Common solvents include water, ethanol, and dimethyl sulfoxide (DMSO).
Major Products
Oxidation Products: Further oxidized nitro compounds.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitrobenzoic acid;2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitrobenzoic acid;2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridinium moiety can interact with nucleophiles and electrophiles. These interactions can lead to various biological and chemical effects, including enzyme inhibition and modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine 1,1’-Dioxide: A similar compound with two pyridine rings and two oxide groups.
4-Nitrobenzoic Acid: A simpler compound with only the nitrobenzoic acid moiety.
Uniqueness
4-Nitrobenzoic acid;2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide is unique due to its combination of a nitrobenzoic acid and a pyridinium derivative
Properties
CAS No. |
781671-21-4 |
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Molecular Formula |
C17H13N3O6 |
Molecular Weight |
355.30 g/mol |
IUPAC Name |
4-nitrobenzoic acid;2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide |
InChI |
InChI=1S/C10H8N2O2.C7H5NO4/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-8H;1-4H,(H,9,10) |
InChI Key |
YDDDSFKRRQXBAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C[N+]2=O)N(C=C1)[O-].C1=CC(=CC=C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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